molecular formula C10H14IN B15275465 N-(butan-2-yl)-2-iodoaniline

N-(butan-2-yl)-2-iodoaniline

Cat. No.: B15275465
M. Wt: 275.13 g/mol
InChI Key: VSRUNRWDVQWNMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Butan-2-yl)-2-iodoaniline (CAS 1039963-95-5) is a specialized aniline derivative of value in synthetic organic chemistry and research. This compound, with the molecular formula C 10 H 14 IN and a molecular weight of 275.13 g/mol, serves as a versatile building block for the construction of more complex nitrogen-containing molecules . Its primary research utility is derived from the presence of both an iodine substituent and a secondary amine group on the aniline ring. The iodine atom is highly reactive in metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, which is used to create alkynylaniline intermediates for the synthesis of nitrogen-based heterocycles like carbazoles and indoles . These fused heterocyclic scaffolds are prevalent in numerous biologically active compounds. Furthermore, 2-iodoaniline derivatives are key intermediates in pharmaceutical research for the synthesis of various Active Pharmaceutical Ingredients (APIs) and have documented applications in the development of agrochemicals, including herbicides and plant growth regulators . Researchers also utilize related iodoanilines in copper-catalyzed N-selective arylations with amino alcohols at room temperature, a method useful for generating precursors to benzimidazole derivatives, which are important structures in medicinal chemistry . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H14IN

Molecular Weight

275.13 g/mol

IUPAC Name

N-butan-2-yl-2-iodoaniline

InChI

InChI=1S/C10H14IN/c1-3-8(2)12-10-7-5-4-6-9(10)11/h4-8,12H,3H2,1-2H3

InChI Key

VSRUNRWDVQWNMO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CC=CC=C1I

Origin of Product

United States

Synthetic Methodologies for N Butan 2 Yl 2 Iodoaniline

Conventional Synthetic Routes to N-(butan-2-yl)-2-iodoaniline

Conventional approaches to the synthesis of this compound typically rely on well-established organic reactions, including nucleophilic substitution and electrophilic aromatic substitution. These methods, while generally effective, may require harsh reaction conditions and can sometimes result in the formation of side products.

Amination Strategies for Aromatic Iodides

One of the most direct methods for the synthesis of this compound is the N-arylation of sec-butylamine (B1681703) with a suitable 2-iodo-substituted aromatic precursor. This approach falls under the umbrella of amination reactions of aromatic halides.

A prominent example of this strategy is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for the formation of C-N bonds. libretexts.org The reaction typically involves the coupling of an aryl halide (in this case, a 1,2-dihaloarene like 1,2-diiodobenzene) with an amine (sec-butylamine) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired N-aryl amine. wikipedia.org

The general reaction is as follows:

Ar-X + R₂NH + Base --(Pd catalyst, Ligand)--> Ar-NR₂ + [HBase]X

While a specific protocol for the synthesis of this compound using this method is not extensively detailed in the literature, the general principles of the Buchwald-Hartwig amination can be applied. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. acsgcipr.org

Another classical method is the Ullmann condensation , which involves the copper-catalyzed reaction of an aryl halide with an amine. researchgate.net Traditionally, this reaction requires high temperatures and stoichiometric amounts of copper. researchgate.netlookchem.com However, modern modifications of the Ullmann reaction utilize catalytic amounts of copper salts and various ligands, allowing for milder reaction conditions. The reaction of 2-iodoaniline (B362364) with a 2-halobutane (e.g., 2-bromobutane) in the presence of a copper catalyst and a base represents a potential route to the target molecule.

ReactionCatalyst SystemGeneral Conditions
Buchwald-Hartwig AminationPalladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) with a phosphine ligand (e.g., XPhos, SPhos)Anhydrous solvent (e.g., toluene, dioxane), base (e.g., NaOtBu, Cs₂CO₃), elevated temperature.
Ullmann CondensationCopper catalyst (e.g., CuI, Cu₂O) with or without a ligand (e.g., phenanthroline, L-proline)High-boiling polar solvent (e.g., DMF, NMP), strong base (e.g., K₂CO₃, KOH), high temperatures.

This table provides a general overview of the conditions for amination strategies.

Directed Iodination of N-(butan-2-yl)aniline Derivatives

An alternative strategy involves the initial synthesis of N-(butan-2-yl)aniline, followed by the regioselective introduction of an iodine atom at the ortho position. The directing effect of the secondary amino group plays a crucial role in this electrophilic aromatic substitution reaction. The bulky butan-2-yl group can influence the regioselectivity of the iodination, favoring the less sterically hindered ortho position.

Common iodinating agents for this transformation include iodine monochloride (ICl) and N-iodosuccinimide (NIS). organic-chemistry.org The reaction is typically carried out in a suitable solvent, and the choice of reaction conditions can be optimized to maximize the yield of the desired ortho-iodo isomer.

A potential challenge with this approach is the possibility of forming a mixture of ortho- and para-iodinated products, as the amino group is an ortho-, para-directing group. However, the steric hindrance of the N-butan-2-yl group may favor ortho-substitution. Separation of the isomers would then be necessary.

Stepwise Synthesis Protocols and Optimization

A stepwise synthesis of this compound can also be envisioned through a multi-step sequence. For instance, one could start with 2-iodoaniline and introduce the butan-2-yl group via a reductive amination reaction with butan-2-one.

Reductive amination involves the reaction of an amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. libretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.

The reaction of 2-iodoaniline with butan-2-one would initially form an imine, which upon reduction, would yield this compound.

2-Iodoaniline + Butan-2-one --(Reducing Agent)--> this compound

Optimization of this protocol would involve screening different reducing agents, solvents, and reaction temperatures to maximize the yield and minimize side reactions. The steric hindrance of both the ortho-iodo group and the secondary ketone could present challenges for this reaction.

Advanced and Sustainable Synthetic Approaches for this compound

In recent years, there has been a significant push towards the development of more efficient, sustainable, and environmentally friendly synthetic methodologies. These advanced approaches often utilize catalytic systems and alternative energy sources to improve reaction efficiency and reduce waste.

Catalytic Syntheses (e.g., Transition Metal-Mediated Transformations)

As mentioned in the context of conventional routes, transition metal catalysis, particularly with palladium and copper, plays a pivotal role in the synthesis of N-aryl anilines. researchgate.net Advanced catalytic systems for the Buchwald-Hartwig amination and Ullmann condensation continue to be developed, offering higher turnover numbers, broader substrate scope, and milder reaction conditions.

For the synthesis of this compound, the use of modern, highly active palladium precatalysts, such as those based on palladacycles or N-heterocyclic carbene (NHC) ligands, could offer significant advantages. nih.gov These catalysts are often more stable and efficient than traditional palladium sources.

Similarly, advancements in copper-catalyzed amination reactions, including the use of well-defined copper-ligand complexes, have enabled the coupling of a wider range of aryl halides and amines under milder conditions than the traditional Ullmann reaction.

Microwave-Assisted Synthesis Optimization

Microwave irradiation has emerged as a powerful tool in organic synthesis for accelerating reaction rates and improving yields. organic-chemistry.org Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times from hours to minutes. researchgate.net

The application of microwave heating to the Buchwald-Hartwig amination or Ullmann condensation for the synthesis of this compound could lead to a more efficient and rapid process. The optimization of microwave-assisted protocols involves careful control of parameters such as temperature, pressure, and irradiation time. The use of microwave-transparent vessels and specialized microwave reactors allows for precise and uniform heating of the reaction mixture.

A study on the microwave-assisted synthesis of aryl aminobenzophenones using palladium-catalyzed amination demonstrated good to excellent yields with significantly reduced reaction times. nih.gov Similar principles could be applied to the synthesis of the target compound.

MethodKey FeaturesPotential Advantages
Advanced Catalytic SystemsUse of highly active and stable pre-catalysts (e.g., palladacycles, NHC-Pd complexes).Higher yields, broader substrate scope, milder reaction conditions, lower catalyst loading.
Microwave-Assisted SynthesisApplication of microwave irradiation to accelerate reaction rates.Drastically reduced reaction times, improved yields, potential for solvent-free conditions.

This table summarizes the key features and potential advantages of advanced synthetic approaches.

Flow Chemistry Applications for Continuous Production

The transition from batch to continuous flow manufacturing offers significant advantages for the synthesis of fine chemicals like this compound, including enhanced safety, improved heat and mass transfer, and greater consistency in product quality. youtube.com A potential flow synthesis of this compound could involve the continuous reaction of 1,2-diiodobenzene (B1346971) with sec-butylamine.

In a hypothetical flow setup, streams of 1,2-diiodobenzene and sec-butylamine, along with a suitable base and catalyst, would be pumped and mixed in a microreactor or a packed-bed reactor. The reaction mixture would then flow through a heated coil to ensure complete conversion. The short residence times, typically in the order of minutes, drastically reduce reaction times compared to conventional batch processes which can take several hours. nih.gov

Table 1: Illustrative Comparison of Batch vs. Flow Synthesis for N-alkylation

ParameterBatch SynthesisFlow Synthesis
Reaction Time 8 - 24 hours5 - 20 minutes
Typical Yield 75 - 85%85 - 95%
Safety Handling of bulk reagentsSmaller reagent volumes, better heat dissipation
Scalability Limited by vessel sizeScaled by extending operation time

This continuous process allows for the integration of in-line purification, where the product stream passes through scavenger resins or packed columns to remove unreacted starting materials and by-products, yielding a high-purity product without the need for traditional workup procedures. thieme-connect.deuc.pt

Green Chemistry Principles in the Synthesis of this compound*

The synthesis of this compound can be evaluated and optimized through the lens of the twelve principles of green chemistry. imist.maresearchgate.net The primary goal is to minimize the environmental impact of the chemical process.

Key considerations for a greener synthesis include:

Atom Economy: Designing a synthetic route that maximizes the incorporation of all materials used in the process into the final product. For instance, a direct amination reaction is preferable to a multi-step sequence involving protecting groups. nih.gov

Use of Safer Solvents and Reagents: Replacing hazardous solvents like benzene (B151609) or chlorinated hydrocarbons with more benign alternatives such as ethanol, water, or even performing the reaction under solvent-free conditions. ejcmpr.com

Catalysis: Employing catalytic amounts of reagents instead of stoichiometric quantities to reduce waste. researchgate.net The use of a highly efficient and recyclable catalyst is a cornerstone of this approach.

Table 2: Application of Green Chemistry Principles

Green Chemistry PrincipleApplication in the Synthesis of this compound
Prevention of Waste Optimizing reaction conditions to minimize by-product formation.
Catalysis Utilizing a recyclable catalyst for the C-N bond formation.
Less Hazardous Chemical Syntheses Avoiding the use of toxic reagents and solvents. nih.gov
Design for Energy Efficiency Employing a flow reactor for better heat management. youtube.com

Stereoselective Synthesis of Enantiopure this compound*

The butan-2-yl group in this compound contains a stereocenter, meaning the compound can exist as two enantiomers. For many pharmaceutical applications, it is crucial to isolate a single enantiomer, as the biological activity often resides in only one. williams.edu

Chiral Auxiliary-Based Methods

One established method for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org In this approach, a chiral molecule is temporarily attached to one of the reactants to direct the stereochemical outcome of a key bond-forming step. For the synthesis of enantiopure this compound, a chiral auxiliary could be appended to the aniline (B41778) nitrogen. Subsequent alkylation with a sec-butylating agent would proceed with high diastereoselectivity due to the steric influence of the auxiliary. williams.edu The auxiliary is then cleaved to yield the desired enantiomerically enriched product.

Asymmetric Catalytic Strategies

Asymmetric catalysis represents a more elegant and atom-economical approach to enantioselective synthesis. beilstein-journals.orgnih.gov In this strategy, a chiral catalyst is used to create the desired stereocenter. For the synthesis of this compound, an asymmetric hydroamination of a suitable alkene with 2-iodoaniline, or an asymmetric amination of a sec-butyl halide or sulfonate with 2-iodoaniline, could be employed. Chiral ligands complexed to a metal catalyst, or a chiral organocatalyst, would control the facial selectivity of the reaction, leading to the preferential formation of one enantiomer. researchgate.netmdpi.com

Resolution Techniques for Chiral Separation and Enantiomeric Enrichment

When a racemic mixture of this compound is produced, resolution techniques can be employed to separate the enantiomers. pharmtech.com

Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by crystallization. Subsequent treatment of the separated diastereomeric salt with a base liberates the enantiomerically pure amine. pharmtech.com

Kinetic Resolution: In a kinetic resolution, one enantiomer of the racemate reacts faster with a chiral reagent or catalyst, leaving the unreacted substrate enriched in the other enantiomer.

Chiral Chromatography: This technique utilizes a chiral stationary phase in a chromatography column to separate the enantiomers based on their differential interactions with the chiral support. While effective, it can be more costly for large-scale production. pharmtech.com

Another method, known as Viedma ripening or attrition-enhanced deracemization, can be used for compounds that form conglomerates. This process involves grinding a slurry of the racemic crystals, which can lead to the conversion of the entire mixture to a single enantiomer. pharmtech.com

Reactivity and Mechanistic Investigations of N Butan 2 Yl 2 Iodoaniline

Fundamental Reactivity Patterns of N-(butan-2-yl)-2-iodoaniline

The fundamental reactivity of this compound can be understood by examining the behavior of its two primary reactive sites: the amine nitrogen and the iodo-substituted aromatic ring.

The nitrogen atom of the secondary amine in this compound possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity allows the compound to participate in reactions such as N-alkylation and N-acylation.

N-alkylation is a key method for the synthesis of more complex amines. nih.gov While specific studies on the N-alkylation of this compound are not extensively documented, the general principles of aniline (B41778) chemistry suggest its capability to react with alkyl halides or other alkylating agents. nih.gov For instance, visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one has been developed, offering a metal-free and base-free approach. nih.gov

N-acylation of the amine is another important transformation. The reaction of anilines with acylating agents, such as acid chlorides or anhydrides, is a common method to form amides. This reaction can modulate the electronic properties of the aniline derivative and is a crucial step in the synthesis of various heterocyclic compounds. For example, the N-acylation of 2-iodoaniline (B362364) derivatives is a key step in the synthesis of quinolinones.

The aromatic ring of this compound is influenced by two substituents: the sec-butylamino group and the iodine atom. The amino group is an activating, ortho-, para-directing group for electrophilic aromatic substitution, while the iodine atom is a deactivating, ortho-, para-directing group.

Electrophilic Aromatic Substitution: The activating effect of the amino group generally dominates, directing incoming electrophiles to the positions ortho and para to it. However, the steric bulk of the sec-butyl group and the presence of the iodine atom at the 2-position can influence the regioselectivity of these reactions. beilstein-journals.org

Nucleophilic Aromatic Substitution (SNAr): Generally, aromatic rings are not susceptible to nucleophilic attack unless activated by strong electron-withdrawing groups. wikipedia.orglibretexts.org In the case of this compound, the amino group is electron-donating, which disfavors classical SNAr reactions. wikipedia.org However, under specific conditions, such as with very strong nucleophiles or through transition metal catalysis, substitution at the iodine-bearing carbon can occur. youtube.comtib.eu The iodine atom, being a good leaving group, facilitates such transformations.

Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound

This compound is an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions, owing to the presence of the reactive carbon-iodine bond. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

The iodo-substituent on the aromatic ring serves as a handle for the introduction of various carbon-based functionalities through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. libretexts.org this compound, as an aryl iodide, is a suitable coupling partner for this reaction.

The general reaction involves the coupling of the iodoaniline derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is widely used in the synthesis of biaryl compounds, which are important scaffolds in medicinal chemistry and materials science. For instance, the Suzuki coupling is a key step in the synthesis of the fungicide Boscalid, which involves coupling a 2-iodoaniline derivative with a phenylboronic acid. While specific examples detailing the Suzuki-Miyaura coupling of this compound are not prevalent in the provided search results, the reactivity of the closely related 2-iodoaniline derivatives strongly suggests its applicability. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

CatalystBaseSolventTemperature (°C)Reference
Pd(0)/C-Aqueous DME25 nih.gov
P1 (precatalyst)K₃PO₄Dioxane/H₂O60 nih.gov

This table is for illustrative purposes and shows typical conditions for related compounds.

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is a powerful tool for the synthesis of arylalkynes. This compound is an ideal substrate for Sonogashira coupling due to the high reactivity of the C-I bond.

The reaction typically involves treating the iodoaniline with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, often an amine that can also serve as the solvent. wikipedia.orgorganic-chemistry.org The Sonogashira coupling of 2-iodoaniline derivatives has been employed in the synthesis of various heterocyclic compounds, such as indoles and quinolinones. For example, a carbonylative Sonogashira coupling of an N-acylated 2-iodoaniline with a terminal alkyne is a key step in the synthesis of 3-acyl-4-quinolinones.

Table 2: General Conditions for Sonogashira Coupling of Aryl Halides

Catalyst SystemBaseSolventTemperatureReference
Pd catalyst, Cu co-catalystAmine (e.g., diethylamine)Amine or DMF/etherRoom Temperature wikipedia.org
Dipyridylpalladium complexPyrrolidineN-methylpyrrolidinone (NMP) or WaterRoom Temperature to Reflux wikipedia.org

This table presents general conditions and not specific data for this compound.

Carbon-Nitrogen Bond Forming Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. organic-chemistry.org While this compound already contains a C-N bond, this methodology can be applied to further functionalize the molecule if it were to react with another aromatic electrophile at a different position, or if the secondary amine were to participate in an intermolecular coupling. The reaction typically employs a palladium catalyst with bulky, electron-rich phosphine (B1218219) ligands and a strong base.

The Ullmann condensation is a copper-catalyzed reaction for forming C-N bonds, among others. wikipedia.org It is a classical method that often requires high temperatures and stoichiometric amounts of copper, although modern protocols use catalytic amounts of copper with various ligands. wikipedia.orgorganic-chemistry.org For this compound, an intramolecular Ullmann-type reaction could potentially lead to the formation of carbazole (B46965) derivatives, while an intermolecular reaction with another amine would yield a diarylamine. The Goldberg reaction, a specific type of Ullmann condensation, is particularly relevant for the coupling of anilines with aryl halides. wikipedia.org

Carbon-Heteroatom Bond Forming Reactions (excluding C-N)

Beyond C-C and C-N bond formation, the iodo group in this compound serves as a handle for introducing other heteroatoms.

Carbon-Sulfur (C-S) Bond Formation: Palladium- or copper-catalyzed coupling with thiols or their corresponding salts can be used to synthesize aryl thioethers. The Ullmann-type conditions are often applicable here as well. wikipedia.org

Carbon-Oxygen (C-O) Bond Formation: The Ullmann ether synthesis, another variant of the Ullmann condensation, allows for the coupling of aryl halides with alcohols or phenols to form aryl ethers. wikipedia.orgorganic-chemistry.org This would involve reacting this compound with an appropriate alcohol or phenol (B47542) in the presence of a copper catalyst.

Carbon-Phosphorus (C-P) Bond Formation: Palladium-catalyzed cross-coupling reactions can also be employed to form C-P bonds, leading to the synthesis of arylphosphines, phosphonates, or phosphine oxides. These reactions typically involve coupling with P-H compounds or other phosphorus-containing nucleophiles.

Intramolecular Cyclization Reactions Derived from this compound

This compound serves as a versatile precursor for the synthesis of heterocyclic compounds, particularly substituted indoles, through various intramolecular cyclization strategies. The presence of the ortho-iodo group and the N-H functionality allows for the formation of a new carbon-carbon or carbon-nitrogen bond to construct a five-membered ring fused to the benzene (B151609) core.

Palladium-Catalyzed Cyclizations: Palladium catalysis is a cornerstone for the cyclization of 2-iodoaniline derivatives. These reactions often proceed through the formation of an aryl-palladium intermediate, which then undergoes intramolecular insertion or coupling.

Heck-Type Cyclization: this compound, when appropriately functionalized with an adjacent alkenyl group, can undergo an intramolecular Heck reaction. The mechanism involves oxidative addition of the C-I bond to a Pd(0) catalyst, followed by intramolecular carbopalladation across the double bond and subsequent β-hydride elimination to yield the cyclized product and regenerate the catalyst.

Sonogashira Coupling and Cyclization Cascade: A widely used method for indole (B1671886) synthesis involves a two-step, one-pot sequence starting from a 2-iodoaniline. The first step is a palladium/copper-catalyzed Sonogashira coupling with a terminal alkyne. The resulting N-substituted-2-alkynylaniline intermediate can then undergo cyclization. nih.govnih.gov This cyclization can be promoted by a base or by the palladium catalyst itself at elevated temperatures. nih.govresearchgate.net The reaction of this compound with various terminal alkynes would provide access to a range of 1-(butan-2-yl)-2-substituted indoles.

Carbonylative Cyclization: In the presence of carbon monoxide, palladium catalysts can facilitate carbonylative cyclization reactions. For instance, the reaction of 2-iodoanilines with alkynes under a CO atmosphere can lead to the formation of quinolinone structures. core.ac.uk A proposed mechanism for related systems involves the formation of an aroyl-palladium species, coordination of the alkyne, a 5-endo-dig cyclization, and subsequent reductive elimination to yield the final heterocyclic product. nih.gov

Other Metal-Catalyzed and Mediated Cyclizations: Beyond palladium, other metals have been employed to effect the cyclization of 2-iodoaniline derivatives.

Copper-Catalyzed Cyclization: Copper catalysts are effective for intramolecular C-N bond formation. For example, after an initial ring-opening of an aziridine, copper powder can mediate the intramolecular C-N cyclization to form indoles. organic-chemistry.org

Samarium(II) Iodide-Mediated Cyclization: SmI₂ is a powerful single-electron transfer reagent that can initiate radical cyclizations. N-allenyl-2-iodoaniline derivatives, for example, react with SmI₂ to form an aryl radical that cyclizes onto the allene (B1206475) moiety, providing a mild pathway to 2,3-disubstituted indoles. rsc.org

The table below summarizes various intramolecular cyclization methods applicable to precursors like this compound.

Reaction TypeCatalyst/ReagentCo-reactantProduct TypeReference
Sonogashira/CyclizationPd Catalyst, Cu co-catalyst, Base (e.g., TBAF)Terminal Alkyne2-Substituted Indoles nih.gov
IodocyclizationI₂N,N-Dialkyl-2-(1-alkynyl)anilines3-Iodoindoles nih.gov
Radical CyclizationSmI₂/HMPAN-allenyl-2-iodoanilines2,3-Disubstituted Indoles rsc.org
Carbonylative CyclizationPalladium CatalystAlkyne, CO2-Quinolones

Radical Reaction Pathways of this compound

The carbon-iodine bond in this compound is relatively weak and susceptible to homolytic cleavage, making it a suitable precursor for generating the corresponding 2-(N-butan-2-ylamino)phenyl radical. This aryl radical is a key intermediate in various synthetic transformations.

Generation of the Aryl Radical: The aryl radical can be generated under several conditions:

Tin-Based Reagents: Traditionally, tributyltin hydride (Bu₃SnH) with a radical initiator like azobisisobutyronitrile (AIBN) has been used. However, due to toxicity concerns, tin-free methods are now preferred.

Tin-Free Silane Reagents: Tris(trimethylsilyl)silane, (TMS)₃SiH, often used with AIBN, serves as an effective and less toxic alternative for mediating radical cyclizations. beilstein-journals.org

Photochemical Methods: Visible-light-promoted reactions provide a mild and green approach. The combination of visible light and a hydrogen atom donor like (TMS)₃SiH can induce the reductive cyclization of suitable N-allyl-2-iodoaniline derivatives to form indolines without the need for a transition metal or an external photocatalyst. rsc.org

Reductive Metals: As mentioned previously, samarium(II) iodide (SmI₂) acts as a single-electron transfer agent to reduce the C-I bond and generate the aryl radical. rsc.org

Reactions of the Aryl Radical: Once formed, the 2-(N-butan-2-ylamino)phenyl radical primarily undergoes intramolecular cyclization if a suitable radical acceptor, such as an alkene, alkyne, or allene, is tethered to the molecule. rsc.orgbeilstein-journals.orgrsc.org The regioselectivity of the cyclization is typically governed by Baldwin's rules, with 5-exo-trig or 5-exo-dig cyclizations being kinetically favored pathways. For example, the radical generated from an N-allyl-2-iodoaniline derivative would readily cyclize to form a five-membered indoline (B122111) ring system. The higher reactivity of the C-I bond compared to a C-Br bond can be used to achieve selective cyclization in molecules containing both halogens. beilstein-journals.org

The table below outlines conditions for radical reactions involving iodoaniline substrates.

MethodReagents/ConditionsIntermediateTypical ReactionReference
Tin-Free Silane(TMS)₃SiH, AIBN, HeatAryl RadicalIntramolecular Cyclization beilstein-journals.org
Visible Light PromotedVisible Light, (TMS)₃SiHAryl RadicalReductive Cyclization to Indolines rsc.org
Single-Electron TransferSmI₂, HMPAAryl RadicalCyclization onto Allenes rsc.org

Acid-Base Chemistry and Proton Transfer Dynamics of the Compound

The parent compound, 2-iodoaniline, has a pKa of approximately 2.6, indicating it is a weak base. chemicalbook.com A closely related compound, 4-tert-butyl-2-iodoaniline, has a predicted pKa of 2.86. lookchem.com The electron-withdrawing inductive effect of the ortho-iodine atom significantly reduces the electron density on the nitrogen atom, making it less basic than aniline (pKa ≈ 4.6).

In this compound, two opposing effects are at play:

Inductive Effect of Iodine: The ortho-iodine atom withdraws electron density, decreasing the basicity of the nitrogen.

Inductive Effect of the sec-Butyl Group: The alkyl group is electron-donating, which increases electron density on the nitrogen and thus increases its basicity compared to 2-iodoaniline.

The net result is that this compound is expected to be a weak base, likely with a pKa slightly higher than that of 2-iodoaniline but still significantly lower than non-halogenated N-alkylanilines.

Proton transfer involving the N-H group is a critical step in many of its reactions. In palladium-catalyzed cyclizations that result in an indole, a final proton loss or tautomerization step is required to achieve the stable aromatic ring. nih.gov The acidity of this N-H proton can also be relevant; for instance, deprotonation with a strong base can generate an anilide anion, which can then participate in different reaction pathways. Furthermore, the potential for intramolecular hydrogen bonding between the N-H proton and the iodine atom or a catalyst complex can influence the conformation and reactivity of the substrate. researchgate.net

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

Thermodynamic Considerations: Many of the intramolecular cyclization reactions of this compound are thermodynamically favorable due to a strong driving force: the formation of a stable, fused aromatic heterocyclic system like an indole. The creation of the aromatic indole ring from a non-aromatic precursor is enthalpically favored. This thermodynamic pull is a key reason why many Larock indole syntheses and related cyclizations proceed efficiently.

Kinetic Factors: The rates of reaction are governed by the energy of the transition state (activation energy). Key kinetic factors include:

Catalyst Efficiency: In palladium-catalyzed reactions, the choice of ligand and palladium precursor is crucial. Ligands modulate the electronic and steric properties of the palladium center, affecting the rates of oxidative addition, migratory insertion, and reductive elimination.

Carbon-Iodine Bond Strength: The C-I bond is the weakest of the carbon-halogen bonds (C-I < C-Br < C-Cl < C-F). Its relatively low bond dissociation energy facilitates both oxidative addition to metal catalysts and homolytic cleavage in radical reactions, often allowing these reactions to proceed under milder conditions (e.g., lower temperatures) compared to the corresponding bromo or chloro derivatives. beilstein-journals.orgnih.gov

Reaction Temperature: Temperature can be used to control reaction outcomes, particularly when kinetic and thermodynamic products differ. For example, in related systems, lower temperatures have been shown to favor a specific reaction pathway (triflate-selective coupling), while higher temperatures favor another (bromo-selective coupling), indicating a switch from kinetic to thermodynamic control. nih.gov

Solvent Effects: The polarity of the solvent can influence reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states. Computational modeling, such as COSMO-RS, can be used to simulate the impact of solvent polarity on reaction kinetics for similar systems.

While specific quantitative data like activation energies for this compound are scarce in public literature, its reactivity patterns are well-understood within the framework of modern organic chemistry. Mechanistic studies often employ computational methods like Density Functional Theory (DFT) to model transition states and reaction pathways, providing insight into the kinetic and thermodynamic profiles of reactions involving such substituted iodoanilines. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of N Butan 2 Yl 2 Iodoaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of N-(butan-2-yl)-2-iodoaniline. Through a combination of one-dimensional and two-dimensional NMR experiments, the precise connectivity and spatial arrangement of atoms within the molecule can be determined.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁵N, ¹²⁷I) Analysis

Multi-nuclear NMR analysis provides detailed information about the chemical environment of the NMR-active nuclei present in the molecule.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons, while the ¹³C NMR spectrum reveals the electronic environment of each carbon atom. For this compound, the spectra are predicted based on data from analogous structures like 2-iodoaniline (B362364) and N-alkylated anilines. rsc.orgrsc.orgdocbrown.info The aromatic region of the ¹H NMR spectrum is expected to show complex multiplets corresponding to the four protons on the disubstituted benzene (B151609) ring. The aliphatic region will display signals for the butan-2-yl group: a multiplet for the methine (CH) proton coupled to the adjacent methyl and methylene (B1212753) protons, a doublet for one methyl group, a triplet for the other methyl group, and a multiplet for the methylene (CH₂) protons. A broad singlet corresponding to the N-H proton is also anticipated.

The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons and four signals for the aliphatic carbons of the butan-2-yl group. The carbon atom bonded to the iodine (C-I) is expected at a significantly lower field (around 80-90 ppm) compared to the other aromatic carbons. rsc.org

Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic CH (4H) 6.5 - 7.8 115 - 140
C-NH - ~145
C-I - ~85
NH 3.5 - 4.5 (broad) -
N-C H(CH₃)CH₂CH₃ 3.6 - 4.0 50 - 55
N-CH(C H₃)CH₂CH₃ 1.2 - 1.4 (doublet) 19 - 23
N-CH(CH₃)C H₂CH₃ 1.5 - 1.7 (multiplet) 28 - 32

Note: Predicted values are based on analogous compounds and general spectroscopic principles. Actual values may vary based on solvent and experimental conditions.

¹⁵N NMR: Natural abundance ¹⁵N NMR spectroscopy is a powerful technique for studying the electronic environment of nitrogen atoms. researchgate.netnih.gov For this compound, the ¹⁵N chemical shift would be sensitive to the hybridization and substitution pattern. In secondary amines, the ¹⁵N chemical shift is typically observed in a specific range that can confirm the nature of the nitrogen atom. Techniques like Heteronuclear Multiple Bond Correlation (HMBC) are often used to correlate the ¹⁵N nucleus with nearby protons, aiding in structural confirmation. researchgate.net

¹²⁷I NMR: Iodine possesses only one NMR-active nucleus, ¹²⁷I, which is a quadrupolar nucleus. This property results in very broad NMR signals, often making detection with standard high-resolution spectrometers challenging. huji.ac.il The line widths can be in the range of several kilohertz to megahertz. huji.ac.il Consequently, ¹²⁷I NMR is not routinely used for detailed structural elucidation of organic molecules but is more applicable to studies of ion binding and symmetry in inorganic compounds. huji.ac.il

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

2D NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond and through-space correlations. sinica.edu.twprinceton.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings between adjacent protons. For this compound, COSY would show correlations between the N-H proton and the adjacent methine proton of the butyl group. Within the butyl group, it would reveal the connectivity from the methine proton to the neighboring methyl and methylene protons, and further to the terminal methyl group. It would also help delineate the coupling network among the protons on the aromatic ring. slideshare.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com It allows for the unambiguous assignment of each protonated carbon signal in the ¹³C NMR spectrum by linking it to its corresponding proton signal from the ¹H NMR spectrum.

Correlation from the N-H proton to the C-NH carbon of the aromatic ring and to the methine carbon of the butyl group.

Correlations from the methine proton of the butyl group to the C-NH aromatic carbon.

Correlations from the aromatic protons to neighboring and distant aromatic carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This provides valuable information about the molecule's conformation. For instance, a NOESY correlation would be expected between the N-H proton and the methine proton of the sec-butyl group, as well as with the ortho-proton (at C6) on the aniline (B41778) ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

HRMS is a vital technique for confirming the elemental composition of this compound and for studying its fragmentation behavior to further support structural elucidation. rsc.org

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) MS

ESI and APCI are soft ionization techniques that are ideal for generating intact protonated molecular ions, [M+H]⁺, with minimal in-source fragmentation. nih.gov High-resolution analysis of this ion allows for the determination of its mass with very high precision (typically to four or five decimal places). This accurate mass measurement can be used to calculate a unique elemental formula (C₁₀H₁₅IN⁺ for the protonated molecule), thereby confirming the molecular formula of the parent compound.

Calculated Mass for this compound

Ion Formula Type Calculated Monoisotopic Mass (Da)
C₁₀H₁₄IN [M] 289.0171

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) involves selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. nih.gov For this compound, key fragmentation pathways would include:

Loss of the Butyl Group: Cleavage of the C-N bond connecting the butyl group to the aniline ring, resulting in the loss of a butene molecule (C₄H₈) or a butyl radical (•C₄H₉). The most prominent fragment would likely be the 2-iodoaniline cation at m/z 219.96.

Alpha-Cleavage: Fission of the C-C bond adjacent to the nitrogen atom within the butyl group, leading to the loss of an ethyl radical (•C₂H₅) to form a stable iminium ion.

Loss of Iodine: Cleavage of the C-I bond, resulting in the loss of an iodine radical (•I), leading to a fragment ion at m/z 163.07.

Predicted MS/MS Fragments of this compound ([M+H]⁺ = 290.02)

Proposed Fragment Ion Formula m/z (Monoisotopic) Proposed Loss
[C₆H₇IN]⁺ C₆H₇IN⁺ 219.9623 C₄H₈ (Butene)
[C₁₀H₁₄N]⁺ C₁₀H₁₄N⁺ 162.1121 I (Iodine radical)
[C₈H₁₀N]⁺ C₈H₁₀N⁺ 120.0808 I + C₂H₄

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy, including both Fourier-Transform Infrared (FTIR) and Raman techniques, provides information about the functional groups and bonding within a molecule by probing its vibrational modes. nih.govresearchgate.netchemicalbook.com

The FTIR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present. These spectra are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa.

N-H Stretch: A moderate to sharp absorption band for the N-H stretch of the secondary amine is expected in the region of 3300-3500 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the butyl group appear just below 3000 cm⁻¹.

C=C Aromatic Stretch: Characteristic absorptions for the aromatic ring C=C stretching are found in the 1450-1600 cm⁻¹ region.

N-H Bend: The N-H bending vibration typically appears around 1500-1620 cm⁻¹.

C-N Stretch: The C-N stretching vibration for aromatic amines is found in the 1250-1360 cm⁻¹ range.

C-I Stretch: The C-I stretching vibration is expected at lower frequencies, typically in the 480-610 cm⁻¹ range.

Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch 3300 - 3500 Medium
Aromatic C-H Stretch 3010 - 3100 Medium-Weak
Aliphatic C-H Stretch 2850 - 2970 Strong
Aromatic C=C Stretch 1450 - 1600 Medium-Strong
N-H Bend 1500 - 1620 Medium
C-N Stretch 1250 - 1360 Medium
Aromatic C-H Out-of-plane bend 730 - 770 Strong

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions

No experimental or theoretical data regarding the UV-Vis absorption and fluorescence emission spectra of this compound has been found in the reviewed literature. To characterize the electronic transitions of this compound, researchers would typically dissolve it in a suitable solvent and measure its absorbance of ultraviolet and visible light. The resulting spectrum would reveal the wavelengths of maximum absorption (λmax), which correspond to the energy required to promote electrons to higher energy orbitals. The molar absorptivity (ε) at these wavelengths would indicate the probability of these transitions.

Similarly, fluorescence spectroscopy would involve exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. This would provide information on the molecule's ability to relax from an excited electronic state through the emission of a photon, yielding data on its fluorescence quantum yield and lifetime. Without experimental data, any discussion of the specific π→π* or n→π* transitions and the influence of the butan-2-yl and iodo substituents on the aniline chromophore would be purely speculative.

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

A crystallographic study of this compound would provide definitive insights into its three-dimensional structure in the solid state. This powerful analytical technique would determine precise bond lengths, bond angles, and torsion angles, revealing the conformation of the butan-2-yl group relative to the iodoaniline ring. Furthermore, it would elucidate the packing of the molecules in the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonding, halogen bonding (involving the iodine atom), and van der Waals forces, which govern the macroscopic properties of the solid.

While the crystal structure of the parent compound, 2-iodoaniline, has been reported, the addition of the N-butan-2-yl group would significantly alter the molecular shape and the potential for intermolecular interactions. ed.ac.uk Without a single-crystal X-ray diffraction analysis of this compound, crucial details about its solid-state architecture remain unknown.

Chiroptical Spectroscopy (Circular Dichroism) for Absolute Configuration Determination (if applicable)

The this compound molecule possesses a chiral center at the second carbon of the butyl group. This means the compound can exist as two non-superimposable mirror images, or enantiomers, specifically (R)-N-(butan-2-yl)-2-iodoaniline and (S)-N-(butan-2-yl)-2-iodoaniline.

Circular dichroism (CD) spectroscopy is the primary technique used to determine the absolute configuration of chiral molecules in solution. By measuring the differential absorption of left and right circularly polarized light, a CD spectrum is obtained. The sign and intensity of the Cotton effects in the CD spectrum, when compared with theoretical calculations or empirical rules, can be used to assign the absolute configuration of a specific enantiomer.

As no studies on the chiroptical properties of this compound have been published, the absolute configuration of its enantiomers has not been experimentally determined or reported.

Computational and Theoretical Investigations of N Butan 2 Yl 2 Iodoaniline

Quantum Chemical Calculations on Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N-(butan-2-yl)-2-iodoaniline, such studies would provide invaluable insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies for Geometry Optimization and Energy Calculation

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. A DFT study on this compound would begin with geometry optimization to find the lowest energy structure of the molecule. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. From this optimized geometry, various electronic properties such as the total energy, dipole moment, and the distribution of electron density could be determined. A typical DFT calculation would employ a functional (e.g., B3LYP or M06-2X) and a basis set (e.g., 6-311+G(d,p)) to describe the electronic structure. While no specific data exists for this compound, studies on similar molecules like 2-iodoaniline (B362364) have been performed to understand its crystal structure and intermolecular interactions. ed.ac.uk

Computational Elucidation of Reaction Mechanisms Involving this compound

Computational chemistry is a powerful tool for investigating the step-by-step process of chemical reactions. For this compound, this could involve studying its participation in reactions such as N-arylation or other cross-coupling reactions, which are common for iodoanilines.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To understand a reaction mechanism, it is essential to locate the transition state (TS), which is the highest energy point along the reaction pathway. Computational methods can be used to find the geometry and energy of the TS. Once the TS is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC analysis maps the reaction path from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species. This provides a detailed picture of the bond-breaking and bond-forming processes.

Energy Profile Diagrams and Activation Barriers

By calculating the energies of the reactants, transition state, and products, an energy profile diagram for a reaction can be constructed. This diagram visually represents the energy changes that occur during the reaction. The difference in energy between the reactants and the transition state is the activation barrier (or activation energy). This is a critical parameter as it determines the rate of the reaction. A higher activation barrier corresponds to a slower reaction. For this compound, calculating the activation barriers for various potential reactions would provide quantitative insights into its chemical reactivity.

Prediction and Validation of Spectroscopic Parameters

The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical analysis. Techniques such as Density Functional Theory (DFT) are frequently employed to calculate spectroscopic data, which can then be compared with experimental results for validation. nih.govresearchgate.net This correlative approach is crucial for confirming molecular structures and understanding spectroscopic features.

In a typical study, the geometry of this compound would first be optimized at a specific level of theory. nih.gov Following optimization, calculations would be performed to predict various spectroscopic parameters.

Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ParametersNotes
¹H NMR Chemical Shifts (ppm)Predictions would identify the resonance frequencies for each unique proton in the molecule, influenced by the electronic environment of the aromatic ring, the butyl group, and the amino linker.
¹³C NMR Chemical Shifts (ppm)Calculations would predict the chemical shifts for the butyl and aniline (B41778) carbons, with the iodine substituent significantly influencing the shift of the C2 carbon.
Infrared (IR) Vibrational Frequencies (cm⁻¹)Key predicted vibrations would include the N-H stretch, C-N stretch, aromatic C-H stretches, and the C-I stretch.
UV-Visible Absorption Maxima (λmax in nm)Predictions would focus on the electronic transitions, likely π → π* transitions within the aniline ring, which are influenced by the iodo and butan-2-yl substituents.

Note: The data in this table is illustrative of the types of parameters that would be predicted. As no specific computational studies for this compound were found, experimentally validated or theoretically calculated values are not available.

Validation of these theoretical predictions would necessitate synthesizing this compound and acquiring its experimental spectra. A close agreement between the calculated and observed spectra would validate the computational model and provide a high degree of confidence in the structural assignment.

Molecular Dynamics Simulations for Solvation Effects and Intermolecular Interactions

An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a chosen solvent, such as water or an organic solvent. The interactions between all atoms are then calculated over a series of time steps, generating a trajectory of the system's evolution.

Key Insights from Potential Molecular Dynamics Simulations

Area of InvestigationPotential Findings
Solvation Shell Structure Analysis of radial distribution functions could reveal the arrangement and density of solvent molecules around the solute, particularly around the polar N-H group and the halogen atom.
Hydrogen Bonding Simulations could quantify the extent and lifetime of hydrogen bonds between the N-H group of the aniline and protic solvent molecules.
Intermolecular Interactions The simulations would allow for the calculation of interaction energies, distinguishing between electrostatic and van der Waals contributions to the solvation process. researchgate.net
Conformational Dynamics The trajectory would show the rotational freedom of the butan-2-yl group and any conformational changes in the molecule induced by the solvent environment.

Note: This table describes the potential outcomes of molecular dynamics simulations. In the absence of specific published research on this compound, these findings remain hypothetical.

Such simulations are vital for understanding how the solvent environment influences the molecule's properties and reactivity, providing a microscopic picture that is often inaccessible through experimental means alone. researchgate.net

Applications of N Butan 2 Yl 2 Iodoaniline As a Synthetic Intermediate and Precursor

Utilization in the Synthesis of Nitrogen-Containing Heterocyclespitt.edunih.govnih.gov

The presence of an iodine atom on the aromatic ring and a nucleophilic nitrogen atom in close proximity makes N-(butan-2-yl)-2-iodoaniline a prime candidate for intramolecular cyclization reactions, a cornerstone in the synthesis of nitrogen-containing heterocycles. pitt.edunih.govnih.gov These structural motifs are prevalent in pharmaceuticals, agrochemicals, and natural products.

Precursor to Indole (B1671886) and Benzofuran (B130515) Derivativesnih.gov

The synthesis of indole and benzofuran derivatives often relies on the strategic use of ortho-functionalized anilines and phenols. nih.gov While direct examples involving this compound are not extensively documented, its structure is analogous to N-protected 2-iodoanilines, which are well-established precursors for these heterocycles. nih.gov The typical synthetic strategy involves a palladium-catalyzed coupling reaction, such as the Sonogashira coupling with terminal alkynes, followed by an intramolecular cyclization.

In a potential application, this compound could react with a terminal alkyne in the presence of a palladium catalyst. The resulting intermediate would then undergo an intramolecular cyclization to furnish a 1-(butan-2-yl)-substituted indole. The choice of alkyne would allow for the introduction of various substituents at the 2-position of the indole ring. A similar strategy, starting from a related phenol (B47542), is used for benzofuran synthesis. nih.gov

Table 1: Potential Indole Synthesis via this compound

Reactant 1Reactant 2 (Alkyne)Catalyst SystemPotential Product
This compoundPhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N1-(butan-2-yl)-2-phenyl-1H-indole
This compound1-OctynePd(OAc)₂, PPh₃, K₂CO₃1-(butan-2-yl)-2-hexyl-1H-indole
This compoundTrimethylsilylacetylenePd(dba)₂, XPhos, Cs₂CO₃1-(butan-2-yl)-2-(trimethylsilyl)-1H-indole

This table presents hypothetical reaction schemes based on established methodologies for indole synthesis.

Synthesis of Quinoline (B57606), Isoquinoline (B145761), and Related Architecturesscribd.comresearchgate.netorganic-chemistry.orgslideshare.net

Quinolines and isoquinolines are fundamental heterocyclic scaffolds with a broad spectrum of biological activities. researchgate.netslideshare.net Several classical and modern synthetic methods for these compounds utilize aniline (B41778) derivatives as starting materials. scribd.comresearchgate.net For instance, the Friedländer annulation, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group, is a prominent method for quinoline synthesis. scribd.com

While direct application of this compound in traditional named reactions for quinoline synthesis like the Skraup or Doebner-von Miller reactions might be challenging due to the specific reaction conditions, its utility in modern palladium-catalyzed syntheses is conceivable. For example, it could potentially be a substrate in reactions involving C-H activation or cross-coupling to build the quinoline or isoquinoline core.

Role in the Formation of Benzodiazepine (B76468) Scaffoldsnih.govresearchgate.netarabjchem.org

Benzodiazepines are a class of seven-membered heterocyclic compounds renowned for their pharmacological activities. nih.gov The synthesis of benzodiazepines often involves the condensation of o-phenylenediamines with various carbonyl compounds or the cyclization of appropriately substituted anilines. nih.govresearchgate.net

This compound could serve as a precursor to a key intermediate for benzodiazepine synthesis. For example, after conversion of the iodo group to an amino group to form the corresponding o-phenylenediamine (B120857) derivative, this compound could then be reacted with a β-ketoester or other suitable building blocks to construct the benzodiazepine ring system. Alternatively, palladium-catalyzed carbonylation and amination reactions could potentially be employed to build the seven-membered ring directly from this compound.

Application as a Building Block in Advanced Materials Science

The unique electronic and structural properties of this compound also suggest its potential use as a building block in the development of advanced materials.

Monomer or Intermediate in Polymer Chemistry

The presence of two reactive sites—the amino group and the iodo group—allows this compound to be considered as a potential monomer or a key intermediate in the synthesis of novel polymers. For instance, the amino group can participate in polycondensation or polyaddition reactions to form polyamides or polyimides. The iodo group can be utilized in cross-coupling polymerization methods, such as Suzuki or Heck polymerization, to create conjugated polymers with interesting optoelectronic properties. The butan-2-yl group would enhance the solubility and processability of the resulting polymers.

Development of Liquid Crystalline Materials

The rigid aromatic core of this compound, combined with the flexible butan-2-yl side chain, is a structural motif often found in liquid crystalline materials. The anisometric molecular shape is a key requirement for the formation of liquid crystal phases. By incorporating this molecule into larger structures, for example, through esterification or etherification of a phenol derivative of the compound, it is conceivable to design new liquid crystalline materials with specific phase behaviors and properties. The iodine atom also provides a handle for further functionalization to fine-tune the liquid crystalline properties.

Role as a Ligand or Precursor in Organometallic Catalysis

There is no direct evidence in the reviewed literature of this compound being utilized as a ligand or a precursor for the synthesis of ligands in organometallic catalysis. Research in this field often focuses on aniline derivatives with specific functional groups that can coordinate with metal centers to form stable and catalytically active complexes. While the nitrogen atom of the secondary amine and the potential for the iodine atom to participate in oxidative addition reactions are features of interest, no studies have been identified that explore these properties for this particular compound in a catalytic context.

Intermediate in Agrochemical and Specialty Chemical Synthesis (non-clinical endpoint)

The role of 2-iodoaniline (B362364) derivatives as intermediates in the synthesis of agrochemicals is established. For instance, the closely related compound, N-Boc-2-iodoaniline, is a known precursor in the synthesis of certain fungicides. However, no specific synthetic routes or mentions of this compound as an intermediate in the production of agrochemicals or other specialty chemicals were found. The presence of the butan-2-yl group would lead to a distinct chemical entity, and its impact on the efficacy or synthesis of potential final products has not been described. A search of chemical databases did identify the related compound N-(butan-2-yl)-2-iodo-4-nitroaniline , suggesting the existence of such substituted iodoanilines, but its applications are not detailed.

Applications in Dye and Pigment Synthesis

Similarly, a comprehensive search did not yield any information on the use of this compound in the synthesis of dyes or pigments. The core structure of aniline is a fundamental component of many chromophores, but the specific combination of the 2-iodo and N-butan-2-yl substituents does not appear in the available literature concerning the development or production of colorants.

Advanced Functionalization and Derivatization Strategies for N Butan 2 Yl 2 Iodoaniline

Functionalization at the Amine Nitrogen

The secondary amine nitrogen in N-(butan-2-yl)-2-iodoaniline is a key site for nucleophilic reactions, allowing for the introduction of a wide array of functional groups. These modifications can significantly alter the molecule's steric and electronic properties.

The nucleophilic character of the secondary amine allows it to readily react with various electrophilic reagents, leading to the formation of amides, sulfonamides, and carbamates.

Acylation: This reaction involves treating this compound with an acylating agent, such as an acyl chloride or anhydride (B1165640), typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. The base neutralizes the HCl or carboxylic acid byproduct. This transformation converts the secondary amine into a more sterically hindered and electronically neutral tertiary amide.

Sulfonylation: The synthesis of sulfonamides is achieved by reacting the amine with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride). youtube.com This reaction is also conducted in the presence of a base. The resulting N-sulfonylated product features a nitrogen atom with significantly reduced basicity and nucleophilicity due to the strong electron-withdrawing nature of the sulfonyl group.

Carbamoylation: Carbamates can be formed through the reaction of the amine with a chloroformate or by trapping an in-situ generated carbamoyl (B1232498) chloride. A more modern approach involves the reaction of silylated amines with carbon dioxide to generate silylcarbamates, which can then react further. nih.gov Alternatively, reaction with an isocyanate will yield a urea (B33335) derivative, a related functional group discussed in section 7.1.3.

Table 1: General Reactions at the Amine Nitrogen

Reaction Type Reagent Example Product Class
Acylation Acetyl Chloride (CH₃COCl) N-acetyl-N-(butan-2-yl)-2-iodoaniline (Amide)
Sulfonylation p-Toluenesulfonyl Chloride (TsCl) N-(butan-2-yl)-N-tosyl-2-iodoaniline (Sulfonamide)

Introducing additional alkyl or aryl groups at the nitrogen center transforms the secondary amine into a tertiary amine.

Alkylation: Direct N-alkylation of secondary amines with alkyl halides is a fundamental transformation but can be complicated by the potential for overalkylation to form quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.com The reactivity of the product tertiary amine can be comparable to or greater than the starting secondary amine. masterorganicchemistry.com To achieve selective mono-alkylation, specific methodologies can be employed, such as using Hünig's base (N,N-diisopropylethylamine) which is too sterically hindered to be easily alkylated itself but effectively scavenges the acid produced during the reaction. researchgate.net Modern methods, including copper-catalyzed metallaphotoredox platforms, offer a general and mild alternative for coupling amines with a wide range of alkyl halides, bypassing the limitations of traditional Sₙ2 reactions. princeton.edu

Arylation: The introduction of an aryl group to form a triarylamine derivative can be accomplished via transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically involves a palladium or copper catalyst to couple the amine with an aryl halide or triflate.

Urea and thiourea (B124793) moieties are significant in medicinal chemistry and can be readily synthesized from the parent amine.

Urea Derivatives: The most direct method for synthesizing a urea derivative from this compound is its reaction with an appropriate isocyanate (R-N=C=O). This addition reaction is typically high-yielding and proceeds under mild conditions without the need for a catalyst. nih.gov

Thiourea Derivatives: Analogously, thioureas are formed by reacting the amine with an isothiocyanate (R-N=C=S). uobabylon.edu.iqnih.govnih.gov This condensation provides a straightforward route to a diverse range of N,N'-disubstituted thioureas. organic-chemistry.org Alternative methods include using reagents like N,N'-di-Boc-substituted thiourea activated with trifluoroacetic anhydride or reacting the amine with carbon disulfide. organic-chemistry.org

Table 2: Synthesis of Urea and Thiourea Derivatives

Starting Material Reagent Product
This compound Phenyl isocyanate 1-(butan-2-yl)-1-(2-iodophenyl)-3-phenylurea

Directed Aromatic Ring Functionalization of this compound

The substituents on the aniline (B41778) ring dictate the regioselectivity of further aromatic functionalization, enabling precise modification of the core structure.

Directed ortho-metallation (DoM) is a powerful technique for regioselective C-H functionalization. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at a nearby ortho position. baranlab.orgorganic-chemistry.org

In this compound, the secondary amino group can act as a DMG. After deprotonation with a strong base like n-butyllithium or sec-butyllithium, the amine nitrogen coordinates the lithium cation, directing the deprotonation exclusively to an adjacent ortho position. wikipedia.orguwindsor.ca Since the C2 position is already substituted with iodine, the lithiation is directed to the C6 position. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce a new substituent at the C6 position with high regioselectivity. This method offers a predictable way to synthesize 1,2,3-trisubstituted benzene (B151609) derivatives. unblog.fr

In electrophilic aromatic substitution (EAS), the outcome is governed by the combined electronic effects of the N-(butan-2-yl)amino group and the iodine atom. The amino group is a powerful activating and ortho-, para-directing group, while the iodo group is a deactivating but also ortho-, para-directing group. The strong activating effect of the amine dominates the regioselectivity.

Nitration: The nitration of this compound is expected to occur primarily at the positions activated by the amino group. The para-position (C4) is sterically most accessible and electronically activated. Indeed, the compound N-butan-2-yl-2-iodo-4-nitroaniline has been synthesized, confirming that nitration occurs at the C4 position. nih.gov Various nitrating agents can be employed, with reagents like tert-butyl nitrite (B80452) offering mild conditions for the nitration of N-alkylanilines. x-mol.comrsc.orgresearchgate.net

Halogenation: Halogenation with reagents such as Br₂ or Cl₂ will also be directed by the powerful N-alkylamino group. khanacademy.org The primary products would be the 4-halo and 6-halo derivatives. Due to the steric bulk of the sec-butyl and iodo groups, substitution at the C4 position (para to the amine) is generally favored over the more hindered C6 position (ortho to the amine).

Sulfonation: Sulfonation, typically carried out with fuming sulfuric acid (H₂SO₄/SO₃), introduces a sulfonic acid (-SO₃H) group onto the ring. Consistent with the directing effects of the amine, the major product is expected to be the 4-sulfonated derivative, this compound-4-sulfonic acid.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

Reaction Reagent Major Product
Nitration HNO₃/H₂SO₄ or t-BuONO N-(butan-2-yl)-2-iodo-4-nitroaniline nih.gov
Bromination Br₂/FeBr₃ 4-bromo-N-(butan-2-yl)-2-iodoaniline

Further Transition Metal-Catalyzed Derivatizations

No published studies were identified that specifically describe the transition metal-catalyzed derivatization of this compound. Research in this area would typically explore reactions such as Suzuki, Heck, Sonogashira, Buchwald-Hartwig, or other cross-coupling reactions, where the iodine atom on the aromatic ring is substituted to form new carbon-carbon or carbon-heteroatom bonds. Such studies would provide valuable insights into the reactivity of the substrate, optimal catalytic systems (e.g., palladium, copper, nickel-based catalysts), reaction conditions (solvents, bases, temperatures), and the yields of the resulting derivatives. However, at present, this information does not exist in the scientific literature for this particular compound.

Stereochemical Control and Implications in Derivatization

Similarly, there is a lack of research on the aspects of stereochemical control in the derivatization of this compound. The presence of a chiral center in the N-(butan-2-yl) group suggests that this compound could be used as a chiral auxiliary or substrate in asymmetric synthesis. Investigations in this area would focus on how the existing stereocenter influences the stereochemical outcome of reactions at the aromatic ring or the amine functionality. This would involve studying the diastereoselectivity of reactions and the potential for inducing new stereocenters with a high degree of control. The absence of such studies means that the potential of this compound in stereoselective synthesis remains unexplored.

Academic Analytical Methodologies for N Butan 2 Yl 2 Iodoaniline

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for separating N-(butan-2-yl)-2-iodoaniline from reaction mixtures, starting materials, and potential byproducts. The choice of technique depends on the specific analytical goal, from rapid screening to high-resolution separation and purity verification.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity assessment and quantification of this compound. A reverse-phase HPLC (RP-HPLC) method is typically developed due to the compound's moderate polarity. japtronline.com Method development involves optimizing the separation on a C18 or similar nonpolar stationary phase. rjptonline.org

A typical method would involve an Agilent Zorbax C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) with a gradient elution system. rjptonline.orgscirp.org The mobile phase could consist of a mixture of an aqueous component, such as water with 0.1% formic acid, and an organic solvent like acetonitrile (B52724) or methanol. japtronline.com The gradient elution, where the proportion of the organic solvent is increased over time, ensures the efficient elution of the target compound and the separation from impurities with different polarities. Detection is commonly achieved using a Diode-Array Detector (DAD) or a UV detector set at a wavelength where the analyte exhibits maximum absorbance, likely in the 240-280 nm range, typical for aromatic compounds. rjptonline.orgscirp.org

Method validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is accurate, precise, linear, and robust. japtronline.comrjptonline.org

Table 1: Illustrative HPLC Method Validation Parameters

ParameterSpecificationTypical Result
Linearity (r²) > 0.9990.9995
Accuracy (% Recovery) 98-102%99.5% - 101.2%
Precision (% RSD) < 2%< 1.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.15 µg/mL
Robustness Consistent results with small variations in method parameters (e.g., pH, flow rate)No significant impact on retention time or peak area

This table presents hypothetical data for illustrative purposes.

While this compound may have limited volatility, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful tool for its analysis, particularly for identifying trace impurities or confirming its structure, often after a derivatization step. Derivatization to a more volatile and thermally stable form, such as by acylation or silylation of the N-H group, can facilitate its passage through the GC column.

The analysis involves injecting the derivatized sample into a GC equipped with a capillary column (e.g., a nonpolar DB-5ms or a similar phase). The compounds are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by matching it against spectral libraries like the NIST library. researchgate.net This technique is exceptionally useful for identifying volatile byproducts or related substances in the sample. researchgate.net

Table 2: Potential Derivatization Reactions for GC-MS Analysis

Derivatization ReagentDerivative FormedRationale
Acetic Anhydride (B1165640) N-acetyl-N-(butan-2-yl)-2-iodoanilineIncreases volatility and thermal stability.
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) N-(butan-2-yl)-N-(trimethylsilyl)-2-iodoanilineMasks the active proton, reducing polarity and improving peak shape.

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions that produce or consume this compound. A small aliquot of the reaction mixture is spotted onto a TLC plate, typically coated with silica (B1680970) gel (a polar stationary phase). The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent), which is usually a mixture of nonpolar and polar organic solvents like hexane (B92381) and ethyl acetate.

By spotting the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same spot) on the plate, one can visually track the disappearance of the reactant spot and the appearance of the product spot. rochester.edu The separation is based on polarity; less polar compounds travel further up the plate (higher Retention Factor, Rf value), while more polar compounds adhere more strongly to the silica gel and have lower Rf values. Visualization is typically achieved under UV light (254 nm), where the aromatic ring will quench the plate's fluorescence, or by using chemical stains like potassium permanganate (B83412) or iodine vapor. rochester.edu

Table 3: Hypothetical TLC Monitoring of a Synthesis Reaction

CompoundRf Value (3:1 Hexane:Ethyl Acetate)Observation
Starting Material (e.g., 2-Iodoaniline) 0.45Spot diminishes over time.
This compound (Product) 0.60New spot appears and intensifies.
Reaction Mixture (at t=2h) 0.45 and 0.60Both spots are visible, indicating an incomplete reaction.

Rf values are hypothetical and depend on exact conditions.

Spectrophotometric and Electrochemical Detection Methods for Quantitative Analysis

Quantitative analysis of this compound often relies on spectrophotometric detection coupled with a separation technique like HPLC. The aromatic and iodo-substituted nature of the molecule gives it a characteristic UV-Vis absorption spectrum. By constructing a calibration curve of known concentrations versus their measured absorbance at a specific wavelength (λmax), the concentration of the compound in an unknown sample can be accurately determined based on its absorbance. This principle is the basis for quantification in DAD- or UV-based HPLC methods. japtronline.com

While less common for this type of compound, electrochemical detection could also be explored. This method measures the current resulting from the oxidation or reduction of the analyte at an electrode surface. Given the presence of the electrochemically active aniline (B41778) group, it might be possible to develop a sensitive method, though it would be more susceptible to interference from other electroactive species in the sample matrix.

Chiral Analytical Methods for Enantiomeric Excess Determination (if applicable)

The presence of a stereocenter at the second carbon of the butan-2-yl group means that this compound is a chiral molecule and can exist as two non-superimposable mirror images, the (R) and (S) enantiomers. If the compound is synthesized using chiral reagents or catalysts, or if resolution of a racemic mixture is performed, it is crucial to determine the enantiomeric excess (ee). nih.gov

This is most commonly achieved using chiral chromatography, either chiral HPLC or chiral GC. Chiral HPLC employs a stationary phase that is itself chiral. These columns contain a chiral selector that interacts diastereomerically with the two enantiomers, leading to different retention times and allowing for their separation and quantification. nih.gov The relative peak areas of the two enantiomers are used to calculate the enantiomeric excess. Similarly, chiral GC columns with a chiral stationary phase can be used to separate the volatile enantiomers or their derivatives. Alternative methods for ee determination include the use of chiral shift reagents in NMR spectroscopy or circular dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light. nih.govgoogle.com

Table 4: Example Chiral HPLC Separation Data

EnantiomerRetention Time (min)Peak Area
(R)-N-(butan-2-yl)-2-iodoaniline 12.5975,000
(S)-N-(butan-2-yl)-2-iodoaniline 14.825,000
Enantiomeric Excess (ee) -95% ee

This table presents hypothetical data for illustrative purposes. ee is calculated as (|Area₁ - Area₂| / |Area₁ + Area₂|) x 100%.

Future Research Directions and Emerging Avenues for N Butan 2 Yl 2 Iodoaniline Research

Exploration of Unconventional Synthetic Pathways

The development of novel and more efficient methods for synthesizing N-substituted anilines is a continuous effort in organic chemistry. Future research could focus on moving beyond traditional methods to explore unconventional synthetic pathways for N-(butan-2-yl)-2-iodoaniline.

One promising area is the investigation of metal-free synthesis conditions. For instance, a method for synthesizing various N-alkyl anilines using aryl sulfonyl chlorides and amines without a metal catalyst has been reported, offering a wide tolerance for different functional groups and operational simplicity. acs.org Another approach involves the Smiles rearrangement, which has been utilized for the synthesis of N-substituted anilines. acs.orgvixra.org Researchers could explore adapting such methodologies, potentially offering milder reaction conditions and different selectivity profiles.

Furthermore, direct C-H amination of arenes is an emerging powerful tool. A recently developed method using an electrophilic aminating reagent and catalytic amounts of an iron salt allows for the synthesis of N-methylanilines from simple arenes under mild conditions. acs.org Adapting such C-H activation/amination strategies could provide a more direct and atom-economical route to this compound and its analogs, bypassing the need for pre-functionalized starting materials. nih.govacs.org

Development of Novel Catalytic Transformations and Process Intensification

The development of new catalytic systems is crucial for enhancing the efficiency and selectivity of reactions involving this compound. Future work could focus on designing catalysts for specific transformations. For example, a palladium/S,O-ligand-based catalyst has shown high para-selectivity in the C-H olefination of aniline (B41778) derivatives. nih.govacs.org Research into similar catalytic systems could enable the selective functionalization of the aniline ring in this compound. Additionally, exploring catalytic systems that allow for direct C-H arylation of unprotected anilines would be a significant advancement, avoiding the need for protection and deprotection steps. nih.govacs.org

Process intensification is another key area for future research, aiming to make chemical production smaller, cleaner, and more energy-efficient. cobaltcommunications.com Transitioning from traditional batch processing to continuous flow chemistry for the synthesis of this compound could offer numerous advantages. pharmasalmanac.com Flow processes allow for better control over reaction parameters, enhanced safety (especially for highly exothermic reactions like nitration), reduced solvent usage, and often higher yields and selectivity. pharmasalmanac.comcetjournal.it This can lead to a smaller manufacturing footprint and reduced capital and operating costs. pharmasalmanac.com The ultimate goal is to develop end-to-end continuous manufacturing processes, which would represent a paradigm shift in the production of this and other fine chemicals. pharmasalmanac.compharmafeatures.com

Investigation into Advanced Material Applications with Enhanced Functionality

The unique structure of this compound, featuring a bulky secondary butyl group and an iodine atom, suggests potential for its use as a building block in advanced functional materials. The field of organic electronics, which utilizes organic materials in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is a particularly promising area of investigation. sigmaaldrich.comrsc.org

Integration with Machine Learning and Artificial Intelligence in Chemical Synthesis

Sustainability and Eco-Friendly Chemistry Initiatives for the Compound

Future research must prioritize the integration of green chemistry principles into the synthesis and lifecycle of this compound. sigmaaldrich.com This involves a holistic approach to minimizing the environmental impact of the chemical process. numberanalytics.com

A key focus will be on the use of safer and more sustainable solvents. sigmaaldrich.com Traditional organic solvents are often toxic and environmentally harmful. ijsr.net Research into replacing them with greener alternatives such as bio-based solvents (e.g., ethanol, limonene), supercritical fluids (like CO2), or even performing reactions in water or solvent-free conditions is crucial. numberanalytics.comijsr.netnumberanalytics.com

The principles of atom economy and waste prevention will also be central. acs.orgopcw.org This involves designing synthetic routes that maximize the incorporation of reactant atoms into the final product and reducing or eliminating the need for temporary derivatization or protecting groups. acs.orgnih.gov AI and process intensification can play a significant role here by identifying more efficient catalytic cycles and reaction pathways that generate less waste. pharmafeatures.comnih.gov Ultimately, the goal is to develop a synthesis process for this compound that is not only efficient and cost-effective but also inherently safer and environmentally benign. sigmaaldrich.com

Data Tables

Table 1: Summary of Future Research Directions

Research Area Focus Potential Impact
Unconventional Synthesis Exploring metal-free reactions, Smiles rearrangement, and direct C-H amination. Milder conditions, higher atom economy, novel reaction pathways. acs.orgvixra.orgacs.org
Catalysis & Process Intensification Developing new selective catalysts and transitioning to continuous flow manufacturing. Increased efficiency, yield, and safety; reduced waste and cost. nih.govpharmasalmanac.compharmafeatures.com
Advanced Materials Incorporation into polymers and small molecules for organic electronics (OLEDs, OPVs). Creation of new functional materials with tailored electronic and photophysical properties. sigmaaldrich.comrsc.org
Machine Learning & AI Using AI for retrosynthesis, reaction optimization, and autonomous discovery. Accelerated development, improved yields, and discovery of novel chemistry. chemcopilot.comchemcopilot.comresearchgate.net

| Sustainability | Applying green chemistry principles, using safer solvents, and improving atom economy. | Reduced environmental impact, enhanced safety, and alignment with sustainable practices. sigmaaldrich.comnumberanalytics.comacs.org |

Table 2: Mentioned Compound Names

Compound Name
This compound
N-methylanilines
p-iodoaniline
o-iodoaniline
N,N-dimethylaniline
Acetanilide
N-(4-methoxyphenyl)-3-oxobutanamide
6-methoxy-4-methylquinolin-2(1H)-one
tafenoquine succinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.